(E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene
Description
Significance of the Trifluoromethyl Group in Contemporary Organic Synthesis
The trifluoromethyl (-CF3) group is a cornerstone of modern organic and medicinal chemistry. molbase.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly influences the electronic properties of a molecule. nih.gov This can enhance the binding affinity of a drug candidate to its biological target through improved hydrogen bonding and electrostatic interactions. molbase.com
Furthermore, the trifluoromethyl group is metabolically stable due to the high bond dissociation energy of the carbon-fluorine bond. molbase.com This stability often translates to improved pharmacokinetic profiles in drug candidates. chembuyersguide.com The steric bulk of the -CF3 group, while compact, can also play a crucial role in molecular recognition and binding selectivity. molbase.com In the agrochemical industry, numerous herbicides and insecticides incorporate the trifluoromethyl group for enhanced efficacy. nih.gov
Overview of Vicinal Dihaloalkenes in Synthetic Transformations
Vicinal dihaloalkenes, which feature two halogen atoms on adjacent carbon atoms of an alkene, are versatile intermediates in organic synthesis. The vicinal dihalogenation of alkenes is a fundamental transformation, providing a direct route to these valuable compounds. nih.gov These molecules can undergo a variety of subsequent reactions, including dehalogenation to form alkynes, and cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The distinct reactivity of the carbon-halogen bonds allows for selective functionalization, making vicinal dihaloalkenes key precursors in the synthesis of complex molecules. nih.gov
Stereochemical Considerations in Substituted Propene Systems
The stereochemistry of substituted propenes, such as (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene, is a critical aspect that dictates their chemical behavior and the stereochemical outcome of their reactions. The "E" designation in the name of the target compound refers to the entgegen (opposite) configuration of the highest priority substituents on the double bond, according to the Cahn-Ingold-Prelog priority rules. In this case, the bromine atom on C-1 and the bromine atom on C-2 are on opposite sides of the double bond.
The rigidity of the carbon-carbon double bond prevents free rotation, leading to the existence of stable E and Z (zusammen, together) diastereomers. The specific stereoisomer can influence the molecule's physical properties and its interaction with other chiral molecules or biological systems. Reactions involving substituted propenes, such as additions to the double bond, often proceed with specific stereoselectivity or stereospecificity, leading to the formation of products with a defined three-dimensional arrangement.
This compound: A Profile
While the broader classes of trifluoromethylated compounds and vicinal dihaloalkenes are well-documented, specific research on this compound is limited in publicly accessible literature. However, its fundamental properties can be tabulated based on available data.
| Property | Value |
| Chemical Formula | C3HBr2F3 |
| Molecular Weight | 253.84 g/mol |
| CAS Number | 431-22-1 |
This data is compiled from publicly available chemical databases. guidechem.comscbt.com
The reactivity of this compound can be inferred from its functional groups. The vicinal dibromo arrangement on the double bond, combined with the powerful electron-withdrawing effect of the adjacent trifluoromethyl group, suggests a rich potential for synthetic transformations. It is a likely candidate for participation in cross-coupling reactions, nucleophilic substitution reactions (potentially at the allylic position), and as a precursor to other novel fluorinated compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3HBr2F3 |
|---|---|
Molecular Weight |
253.84 g/mol |
IUPAC Name |
(E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H/b2-1+ |
InChI Key |
DCJYYAUJHDDEAA-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(\C(F)(F)F)/Br)\Br |
Canonical SMILES |
C(=C(C(F)(F)F)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for E 1,2 Dibromo 3,3,3 Trifluoroprop 1 Ene and Analogues
Strategies for Selective Bromination of Trifluoropropene Derivatives
Selective bromination is a critical step in the synthesis of halogenated trifluoropropenes. The regioselectivity of bromination is highly dependent on the reaction conditions and the substrate. In free-radical reactions, bromination is significantly more selective than chlorination. masterorganicchemistry.com For instance, when reacting with propane, bromination shows a 97-to-1 selectivity for the secondary carbon-hydrogen bond over the primary, a much higher selectivity than observed with chlorination. masterorganicchemistry.com This heightened selectivity is attributed to the transition state of the hydrogen abstraction step, which for bromination, is more product-like (a "late" transition state). masterorganicchemistry.com This principle is crucial when considering the bromination of trifluoropropene derivatives, where the presence of the electron-withdrawing trifluoromethyl group influences the stability of radical intermediates.
Furthermore, recent advances have demonstrated highly site-selective methods for the bromination of distal C(sp³)–H bonds in aliphatic amines, a strategy that could be conceptually adapted for complex fluoroalkanes. nih.gov These methods offer a pathway to introduce bromine atoms at specific locations, which is essential for the controlled synthesis of targeted isomers. nih.gov
Elimination Reactions in the Formation of Halogenated Allenes and Alkenes
Elimination reactions are fundamental to the formation of alkenes and alkynes from saturated precursors. ucsb.edu These reactions typically involve the removal of two substituents from adjacent carbon atoms, leading to the formation of a double or triple bond. sparkl.melibretexts.org In the context of halogenated compounds, this process is often a dehydrohalogenation, where a hydrogen halide (HX) is eliminated. libretexts.orgjove.com The mechanism of elimination can be either a one-step concerted process (E2) or a two-step process involving a carbocation intermediate (E1). jove.commsu.edu The choice between these pathways is influenced by the structure of the alkyl halide, the strength of the base, and the reaction conditions. msu.eduyoutube.com
Alkyllithium reagents are powerful bases and nucleophiles in organic synthesis. youtube.com Their preparation involves the reaction of an alkyl halide with lithium metal, which also produces a lithium halide salt. youtube.com In elimination reactions, a strong base is required to abstract a proton. While not as commonly cited for this specific transformation as other bases, lithium reagents can act as strong bases to promote elimination. The formation of a stable lithium halide salt can be a thermodynamic driving force for the reaction.
Dehydrohalogenation is a common and effective method for synthesizing alkenes. sparkl.melibretexts.org This reaction involves the elimination of a hydrogen atom and a halogen atom from adjacent carbons, typically facilitated by a base. jove.comyoutube.com For instance, heating a halogenoalkane with a solution of sodium or potassium hydroxide (B78521) in ethanol (B145695) leads to the formation of an alkene. youtube.com The hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent to the one bonded to the halogen. youtube.com
A specific synthetic route to trifluoromethylacetylene from 3,3,3-trifluoropropene (B1201522) exemplifies this approach. The sequence proceeds as follows with high yields at each step researchgate.net:
CF₃CH=CH₂ → CF₃CHBrCH₂Br (Bromination)
CF₃CHBrCH₂Br → CF₃CBr=CH₂ (Dehydrobromination)
CF₃CBr=CH₂ → CF₃CBr₂CH₂Br (Bromination)
CF₃CBr=CHBr → CF₃C≡CH (Dehydrobromination)
This pathway demonstrates the iterative use of bromination and dehydrohalogenation to achieve the desired unsaturated product.
Substitution Reactions of Propargyl Halides in Fluoroalkene Synthesis
Propargyl halides are versatile building blocks in organic synthesis, readily undergoing substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov The propargyl group can be introduced into molecules through reactions with various nucleophiles. mdpi.com For instance, iron(III) chloride can catalyze the substitution reaction of propargylic alcohols with nucleophiles like aromatic compounds. organic-chemistry.org
The reactivity of propargyl halides can be harnessed in the synthesis of complex fluoroalkenes. While direct substitution on a fluorinated propargyl halide is one route, another involves the reaction of a metalated fluoroalkyne with an electrophile. The synthesis of secondary propargylic fluorides has been achieved from the reaction of allenylsilanes with an electrophilic fluorinating agent. rsc.org Gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles can also lead to a variety of substituted allenes and other products, showcasing the diverse reactivity of the propargylic system. ntnu.no
| Catalyst/Reagent | Reaction Type | Substrates | Reference |
|---|---|---|---|
| NiCl₂·glyme / pybox | Asymmetric Negishi cross-coupling | Racemic secondary propargylic halides and arylzinc reagents | organic-chemistry.org |
| Copper catalyst | Stereospecific substitution | Propargylic ammonium (B1175870) salts and aryl Grignard reagents | organic-chemistry.org |
| LaCl₃·2LiCl | Propargylation | Grignard reagents and alkynyl electrophiles | organic-chemistry.org |
| FeCl₃ | Nucleophilic substitution | Propargylic alcohols and various nucleophiles | organic-chemistry.org |
Stereoselective Approaches to (E)-Configured Halogenated Trifluoropropenes
Achieving specific stereochemistry, such as the (E)-configuration, is a crucial aspect of modern organic synthesis. Elimination reactions often exhibit stereoselectivity. For example, E2 elimination reactions typically favor the formation of the more stable trans-alkene (E-isomer) over the cis-alkene (Z-isomer). jove.com This preference is due to the lower energy of the transition state leading to the trans product, which minimizes steric strain.
The E2 mechanism requires an anti-periplanar arrangement of the departing hydrogen and leaving group. This conformational requirement can be exploited to control the stereochemical outcome of the reaction. By carefully choosing the substrate and reaction conditions, one can favor the formation of the desired (E)-isomer of 1,2-dibromo-3,3,3-trifluoroprop-1-ene.
Exploration of Precursor Reactivity in Target Compound Synthesis
The choice of precursors is paramount in designing an efficient synthesis. For trifluoromethylated compounds, several key starting materials and intermediates are frequently employed. 2-Bromo-3,3,3-trifluoropropene (BTP) has been identified as an effective radical acceptor for the synthesis of secondary trifluoromethylated alkyl bromides. organic-chemistry.org This highlights the utility of readily available halogenated propenes as platforms for further functionalization.
Another key precursor is 3,3,3-trifluoropropyne, which can be synthesized from 3,3,3-trifluoropropene. researchgate.net The acetylenic proton in trifluoropropyne is acidic, allowing for the formation of various metal acetylides (copper, silver, mercury), which can then be used in subsequent coupling reactions. researchgate.net The synthesis of fluorinated ethers can be achieved through the alkylation of in situ generated fluorinated alkoxides from acyl chlorides, demonstrating another route to functionalized fluoro-organic compounds. umich.edu
| Precursor | Reaction Type | Product Type | Reference |
|---|---|---|---|
| 3,3,3-Trifluoropropene | Bromination/Dehydrobromination | Trifluoromethylacetylene | researchgate.net |
| 2-Bromo-3,3,3-trifluoropropene (BTP) | Radical Addition | Secondary trifluoromethylated alkyl bromides | organic-chemistry.org |
| Trifluoroiodomethane and Acetylene | Addition/Dehydroiodination | 3,3,3-Trifluoropropyne | researchgate.net |
| Allenylsilanes | Electrophilic Fluorination | Secondary propargylic fluorides | rsc.org |
Reactions of 2-Bromo-3,3,3-trifluoroprop-1-ene (B72328) as a Building Block
2-Bromo-3,3,3-trifluoroprop-1-ene serves as a versatile building block in the synthesis of more complex fluorine-containing molecules. researchgate.netresearchgate.net Its reactivity is primarily centered around the carbon-carbon double bond and the carbon-bromine bond. While direct bromination of 2-bromo-3,3,3-trifluoroprop-1-ene to yield (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene is a plausible transformation based on standard alkene chemistry, specific literature detailing this exact reaction is not prevalent. However, related transformations provide strong evidence for the feasibility of such a synthesis.
A key related process is the synthesis of 2-bromo-3,3,3-trifluoropropene itself, which can be prepared from 3,3,3-trifluoropropene. google.com The synthesis involves the addition of bromine across the double bond of trifluoropropene under illumination to form 1,2,3-tribromo-1,1,1-trifluoropropane, followed by dehydrobromination. google.com A patented method describes the synthesis of 2,3-dibromo-1,1,1-trifluoropropane via the reaction of trifluoropropene with bromine, which then undergoes dehydrobromination to produce 2-bromo-3,3,3-trifluoropropene. google.com This demonstrates the susceptibility of the trifluoropropene scaffold to electrophilic bromine addition.
The general reactivity of alkenes towards electrophilic addition of halogens like bromine is a fundamental reaction in organic chemistry. libretexts.orglibretexts.orgyoutube.com The reaction typically proceeds through a cyclic bromonium ion intermediate, followed by attack of a bromide ion to yield a vicinal dibromide. In the case of 2-bromo-3,3,3-trifluoroprop-1-ene, the presence of the electron-withdrawing trifluoromethyl group and the bromine atom would influence the regioselectivity and stereoselectivity of the bromine addition. The electrophilic bromine would add to the double bond to form a bromonium ion, which would then be opened by a bromide ion to give the 1,2-dibromo product. The stereochemistry of the final product would be dependent on the reaction conditions and the stereochemical course of the addition.
Transformations of Trifluoromethylated Allenes
Trifluoromethylated allenes are highly reactive intermediates that can be used to construct a variety of complex fluorinated molecules. nih.govrsc.orgorganic-chemistry.org Their transformation into halogenated fluoroalkenes represents a potential, though less documented, synthetic route. The reactivity of allenes allows for various addition reactions across the cumulenic double bonds.
The synthesis of trifluoromethylated allenes can be achieved through several methods, including copper-catalyzed reactions of propargyl electrophiles and palladium-catalyzed reactions of vinyl bromides with trifluoromethylated diazoalkanes. organic-chemistry.org Once formed, these allenes can undergo further transformations. For instance, gold-catalyzed fluoroarylation of 1,1-difluoroallenes leads to the formation of multi-substituted trifluoromethyl alkenes. rsc.orgresearchgate.netrsc.orgnih.gov This reaction proceeds via nucleophilic attack of fluoride (B91410) and subsequent arylation, highlighting the susceptibility of the allene (B1206475) system to functionalization.
While direct bromination of a trifluoromethylated allene to yield this compound is not extensively described, the general reactivity of allenes suggests this is a feasible pathway. Electrophilic halogenation of allenes is a known process and can lead to a variety of halogenated alkene products depending on the substitution pattern of the allene and the reaction conditions. The addition of bromine to a trifluoromethylated allene would be expected to proceed via an electrophilic mechanism, potentially forming a bromonium ion intermediate which would then be attacked by a bromide ion. The regioselectivity of this addition would be influenced by the electronic effects of the trifluoromethyl group.
Catalytic Protocols for Halogenated Fluoroalkene Formation
Catalytic methods offer powerful and selective routes to halogenated fluoroalkenes, often with high control over stereochemistry and regiochemistry. Various transition metals, including palladium, copper, and gold, have been employed to catalyze the formation of these valuable compounds. mdpi.comnih.govnih.govsustech.edu.cnresearchgate.netacs.orgnih.govrsc.orgnih.govacs.orgnih.govacs.orgnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are effective for a range of transformations leading to halogenated fluoroalkenes. For example, palladium-catalyzed intramolecular oxidative aminofluorination of unactivated alkenes has been developed using AgF as the fluoride source and PhI(OPiv)₂ as the oxidant, yielding vicinal fluoroamines with high regioselectivity. acs.org While not a direct route to the target compound, this demonstrates the ability of palladium to facilitate C-F bond formation in the presence of other functionalities. Palladium-catalyzed cross-coupling reactions are also widely used in the synthesis of fluorinated alkenes. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are frequently used for the introduction of trifluoromethyl groups and halogens. Copper-catalyzed trifluoromethylation of terminal alkenes with electrophilic trifluoromethylating reagents provides a route to vinyl-CF₃ compounds. nih.gov Copper catalysis can also be used for the synthesis of difluoromethylated alkenes from β-(trifluoromethyl)styrenes via a protodefluorination process. nih.gov Furthermore, copper-catalyzed intramolecular oxytrifluoromethylthiolation of unactivated alkenes has been achieved, leading to isoxazolines bearing an SCF₃ group. acs.org These methods showcase the versatility of copper in forming C-CF₃ and C-halogen bonds.
Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the synthesis of fluorinated alkenes. Gold-catalyzed fluoroarylation of 1,1-difluoroallenes provides a stereo- and regioselective method for constructing multi-substituted trifluoromethyl alkenes. rsc.orgresearchgate.netrsc.orgnih.gov This reaction is promoted by visible light and utilizes a nucleophilic fluoride reagent. The proposed mechanism involves the coordination of the allene to a gold(III) species, followed by nucleophilic attack of fluoride and reductive elimination. rsc.org Gold catalysis has also been applied to the trifluoromethylthiolation and trifluoromethylselenolation of organohalides. nih.gov
A summary of representative catalytic protocols is presented in the table below.
| Catalyst System | Substrate Type | Product Type | Reference |
| Pd(OAc)₂ / PhI(OPiv)₂ / AgF | Unactivated Alkenes (intramolecular) | Fluoro-containing cyclic amines | acs.org |
| Cu(OAc)₂ | Alkene-substituted oximes | Isoxazolines with SCF₃ group | acs.org |
| Gold catalyst / Visible light | 1,1-Difluoroallenes | Multi-substituted trifluoromethyl alkenes | rsc.orgresearchgate.netrsc.orgnih.gov |
| Copper catalyst | Terminal alkenes | Trifluoromethylated alkenes | nih.gov |
These catalytic methods provide a diverse toolbox for the synthesis of a wide range of halogenated fluoroalkenes, and the principles underlying these reactions could be applied to the development of a catalytic synthesis for this compound.
Chemical Reactivity and Mechanistic Investigations of E 1,2 Dibromo 3,3,3 Trifluoroprop 1 Ene
Electrophilic Additions to the Double Bond System
Electrophilic addition is a characteristic reaction of alkenes, where the π-electrons of the double bond act as a nucleophile to attack an electrophilic species. However, the reactivity of the double bond in (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene is significantly diminished. The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group, along with the two electronegative bromine atoms, substantially reduces the electron density of the C=C double bond.
This deactivation makes the alkene a poor nucleophile, and consequently, classical electrophilic addition reactions, such as the addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr), are generally unfavorable under standard conditions. For an electrophilic attack to occur, the electrophile must be exceptionally reactive to overcome the high activation energy barrier imposed by the electron-deficient nature of the π-system. The reaction, if forced, would likely proceed through a highly unstable carbocation intermediate, further disfavored by the adjacent electron-withdrawing groups.
Nucleophilic Substitution Pathways on the Vinylic Framework
The electron-deficient nature of the double bond in this compound makes it susceptible to attack by nucleophiles. Nucleophilic vinylic substitution can occur through several mechanisms, most commonly the addition-elimination pathway. In this mechanism, a nucleophile adds to the double bond to form a resonance-stabilized carbanionic intermediate. The strong electron-withdrawing effect of the -CF3 group is crucial for stabilizing this negative charge. Subsequent elimination of one of the bromide leaving groups re-forms the double bond, resulting in a net substitution product.
However, a significant competing pathway for vicinal dihalides is dehydrohalogenation. In the presence of a strong, non-nucleophilic base, this compound can undergo elimination of HBr to form a bromo-substituted alkyne. A stronger base or different reaction conditions could lead to a double dehydrobromination, potentially yielding 3,3,3-trifluoropropyne. This alkyne is a valuable building block for the synthesis of other trifluoromethyl-containing compounds. The balance between nucleophilic substitution and elimination is highly dependent on the nature of the nucleophile/base and the reaction conditions.
Radical Reaction Mechanisms
Radical reactions offer an alternative pathway for the functionalization of this compound. The addition of a radical species to the double bond is a key step in these mechanisms. Theoretical studies on the similar compound, 1-bromo-3,3,3-trifluoropropene, reacting with hydroxyl (OH) radicals, show that the radical addition to the carbon-carbon double bond is a major reaction channel.
The regioselectivity of radical addition is governed by the stability of the resulting radical intermediate. For this compound, a radical (R•) can add to either of the two vinylic carbons. Addition to the carbon bearing the -CF3 group would be sterically hindered but would generate a radical stabilized by the adjacent bromine atom. Conversely, addition to the bromine-bearing carbon would be less hindered and would produce a radical on the carbon adjacent to the -CF3 group, which can offer some stabilization. The precise outcome depends on the specific radical and reaction conditions. Photochemical initiation is often employed to generate the initial radical species for these transformations.
Cross-Coupling Reactions Involving Vicinal Dibromovinyl Moieties
The two vinylic bromine atoms on this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.
Palladium catalysts are highly effective for activating C-Br bonds. The presence of two bromine atoms allows for sequential or selective cross-coupling reactions. Common palladium-catalyzed reactions applicable to this substrate include the Suzuki, Stille, and Sonogashira couplings.
In a Suzuki coupling , the substrate would react with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is possible to achieve mono- or di-substitution by carefully controlling the stoichiometry of the reagents and the reaction conditions. For instance, a sequential, stereoselective disubstitution of 1,1-dibromoalkenes has been demonstrated using a variety of alkenyl- and alkyltrifluoroborates in the presence of Pd(PPh3)4, suggesting a similar reactivity pattern for the title compound.
The Stille reaction involves coupling with an organotin reagent. This reaction is known for its tolerance of a wide range of functional groups. The Sonogashira coupling , which couples the substrate with a terminal alkyne, is another powerful tool. This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. For a vicinal dibromoalkene, a double Sonogashira coupling could potentially lead to the synthesis of highly conjugated enediyne systems.
| Coupling Reaction | Coupling Partner | Typical Catalyst | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Substituted trifluoromethyl-alkene |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Substituted trifluoromethyl-alkene |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Trifluoromethyl-substituted enyne |
Copper catalysts can also mediate a variety of transformations involving C-Br bonds. These reactions can proceed through mechanisms distinct from those of palladium. Copper-catalyzed reactions are particularly useful for forming C-heteroatom bonds (e.g., C-N, C-O, C-S) and can also be employed in radical-based processes. For instance, copper-catalyzed methodologies have been developed for the trifluoromethylation and borylation of related fluorinated alkenes. While specific examples with this compound are not prevalent, the existing literature on similar substrates suggests its potential in copper-mediated atom transfer radical addition (ATRA) reactions or Ullmann-type couplings.
The reaction of this compound with strong organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) is complex. Due to the presence of two adjacent bromine atoms on a double bond, a primary reaction pathway is often elimination rather than substitution or metal-halogen exchange. Treatment of vicinal dihalides with reducing metals like magnesium can lead to the formation of a double bond. In the case of this vinylic dibromide, such a reaction would lead to the elimination of both bromine atoms to form the corresponding alkyne, 3,3,3-trifluoropropyne.
Alternatively, under carefully controlled conditions, typically at low temperatures, it might be possible to achieve a single halogen-metal exchange. This would generate a highly reactive vinyllithium or vinyl Grignard reagent, which could then be trapped with an electrophile. This provides a pathway to monosubstituted products, where one bromine atom is replaced by another functional group. The success of this approach depends on suppressing the competing elimination and double exchange reactions.
| Reagent | Likely Major Pathway | Potential Product | Notes |
|---|---|---|---|
| Mg (Grignard formation) | Reductive Elimination | 3,3,3-Trifluoropropyne | Formation of a Grignard reagent at one carbon leads to rapid elimination of the adjacent bromine. |
| RLi (e.g., n-BuLi) | Halogen-Metal Exchange / Elimination | Vinyllithium species or 3,3,3-Trifluoropropyne | Outcome is highly dependent on temperature and stoichiometry. |
| Organozincates (R₂ZnLi) | Cross-coupling | Substituted trifluoromethyl-alkene | Can participate in Negishi-type cross-coupling reactions, often catalyzed by Pd or Ni. |
Cycloaddition Reactions and Pericyclic Processes
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The electronic nature of this compound makes it a potentially valuable substrate in these transformations.
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.org It typically occurs between a conjugated diene and an alkene, referred to as the dienophile. masterorganicchemistry.com The rate of the reaction is significantly enhanced when the dienophile is substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com
This compound possesses strong electron-withdrawing substituents: two bromine atoms and a trifluoromethyl (CF3) group. These groups reduce the electron density of the carbon-carbon double bond, making the compound an activated, electron-deficient dienophile. Consequently, it is expected to react readily with electron-rich dienes. The reaction would proceed through a single, cyclic transition state, leading to the formation of a substituted cyclohexene derivative with the simultaneous creation of two new carbon-carbon bonds. wikipedia.org
While specific experimental studies on the Diels-Alder reactivity of this compound are not extensively documented, its reactivity can be predicted with dienes that are known to be effective with other electron-poor dienophiles.
Table 1: Expected Reactivity with Various Electron-Rich Dienes
| Diene | Structure | Expected Product Type |
|---|---|---|
| 1,3-Butadiene | CH2=CH-CH=CH2 | Substituted cyclohexene |
| Cyclopentadiene | C5H6 | Bicyclic adduct (norbornene derivative) |
| Danishefsky's Diene | (CH3)3SiO(CH2=CH)C(OCH3)=CH2 | Highly functionalized cyclohexene derivative |
The stereochemistry of the Diels-Alder reaction is predictable; the reaction is stereospecific with respect to the dienophile. Therefore, the E-configuration of the starting material would be retained in the product's relative stereochemistry.
1,3-Dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, resulting in a five-membered heterocyclic ring. wikipedia.org Similar to the Diels-Alder reaction, the reactivity of the dipolarophile is enhanced by the presence of electron-withdrawing groups. Fluorinated alkenes are often used as effective dipolarophiles in these reactions. researchgate.net
Given its electron-deficient nature, this compound is expected to be a highly reactive dipolarophile. It would likely react with a variety of 1,3-dipoles, such as nitrones, azomethine ylides, and nitrile oxides, to yield functionalized five-membered heterocycles. wikipedia.orgnih.gov Studies on structurally related compounds, such as 3,3,3-tribromo-1-nitroprop-1-ene and 3,3,3-trichloro-1-nitroprop-1-ene, have shown that they readily undergo [3+2] cycloadditions with nitrones to produce isoxazolidine derivatives with high regio- and stereoselectivity. nih.govcore.ac.uk The reaction of this compound would be anticipated to proceed similarly, with the regioselectivity governed by the electronic interactions between the frontier molecular orbitals of the dipole and the dipolarophile.
Table 2: Potential 1,3-Dipoles for Cycloaddition
| 1,3-Dipole Class | General Structure | Resulting Heterocycle |
|---|---|---|
| Nitrone | R-CH=N+(O-)-R' | Isoxazolidine |
| Azomethine Ylide | R2C=N+(R')-C-R2 | Pyrrolidine |
| Nitrile Oxide | R-C≡N+-O- | Isoxazoline |
Rearrangement Reactions and Isomerization Processes
The structural framework of this compound and related fluorinated compounds makes them candidates for various rearrangement and isomerization reactions.
The conversion between E (entgegen) and Z (zusammen) isomers of an alkene, known as Z/E isomerization, involves the temporary cleavage of the π-bond to allow rotation around the central C=C sigma bond. nih.gov For this compound, the E-isomer is generally expected to be thermodynamically more stable than the corresponding Z-isomer due to reduced steric strain between the bulky bromine and trifluoromethyl groups.
Several mechanisms can facilitate this isomerization:
Photocatalytic Isomerization : This is a common method for achieving contra-thermodynamic E→Z isomerization. nih.gov The reaction proceeds via energy transfer from an excited photocatalyst (a photosensitizer) to the alkene. nih.gov This promotes the alkene to a triplet excited state where the π-bond has single-bond character, allowing for free rotation. Subsequent decay back to the ground state can yield a mixture of Z and E isomers, often favoring the less stable Z-isomer. nih.gov The choice of photosensitizer and its triplet energy is crucial for efficient energy transfer. nih.gov
Thermal Isomerization : At high temperatures, sufficient energy may be supplied to overcome the rotational barrier of the double bond, leading to isomerization. However, this typically favors the formation of the more thermodynamically stable isomer. researchgate.net
Catalytic Isomerization : Both acid and metal catalysts can promote Z/E isomerization by facilitating the formation of an intermediate, such as a carbocation or a metal-π complex, which has a lower barrier to rotation. nih.gov
The specific conditions required to isomerize this compound would depend on the desired outcome (i.e., enrichment of the Z-isomer or equilibration).
Propargyl-allene rearrangements are important transformations in organic synthesis. In fluorinated systems, these rearrangements provide access to valuable trifluoromethyl-substituted allenes. Allenes are compounds containing two cumulative double bonds (C=C=C). nih.gov
While this compound is an alkene, its synthesis may originate from or lead to precursors that can undergo such rearrangements. A common pathway involves the rearrangement of trifluoromethyl-substituted propargyl alcohols or their derivatives. nih.gov For instance, α-trifluoromethyl-propargyl compounds can be converted into trifluoromethyl-allenes through catalysis. nih.govacs.org
Table 3: Catalytic Methods for Trifluoromethyl-Allene Synthesis from Propargyl Precursors
| Catalyst Type | Substrate | Key Features | Reference |
|---|---|---|---|
| Gold (Au) Catalysis | α-Trifluoromethyl-propargyl benzyl ethers | Intramolecular hydride transfer mechanism. Good to excellent yields. | nih.gov, acs.org |
| Lewis Acid Catalysis | Trifluoromethyl-substituted propargylic alcohols | Reaction in hexafluoro-2-propanol (HFIP). Can lead to further rearrangements to indenes. | nih.gov, acs.org |
These reactions typically proceed through a nih.govacs.org- or acs.orgacs.org-sigmatropic rearrangement or via metal-catalyzed pathways involving the formation of vinylidene or π-allyl intermediates. The presence of the trifluoromethyl group significantly influences the reactivity and stability of the intermediates and products in these rearrangements.
Stereochemical Analysis and Control in Halogenated Trifluoropropenes
Stereoisomerism in Dibromotrifluoropropene Systems
(E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene is one of two geometric isomers, the other being the (Z)-isomer. hawaii.edu These isomers, also known as diastereomers, arise from the restricted rotation around the carbon-carbon double bond. The "E" designation (from the German entgegen, meaning opposite) indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. Conversely, the "Z" designation (from the German zusammen, meaning together) signifies that they are on the same side.
The priority of the substituents is determined by the Cahn-Ingold-Prelog (CIP) rules, which are based on atomic number. For 1,2-dibromo-3,3,3-trifluoroprop-1-ene, the bromine atom on C1 and the bromine atom on C2 are the highest priority groups. In the (E)-isomer, these bromine atoms are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side.
The existence of these stereoisomers has significant implications for the physical and chemical properties of the compound, as well as its reactivity in subsequent chemical transformations.
Influence of Reaction Conditions on Stereoselectivity in Synthesis
The synthesis of halogenated trifluoropropenes can be designed to favor the formation of one stereoisomer over the other, a concept known as stereoselectivity. Reaction conditions play a pivotal role in determining the stereochemical outcome of these syntheses. Factors such as the choice of solvent, temperature, catalyst, and the nature of the starting materials can all influence the ratio of (E) to (Z) isomers produced.
For instance, in the synthesis of related haloalkenes, the choice of catalyst and solvent system has been shown to be critical in achieving high stereoselectivity. While specific studies detailing the influence of reaction conditions on the stereoselective synthesis of this compound are not extensively documented in publicly available literature, general principles of stereoselective synthesis of haloalkenes can be applied. For example, the use of specific palladium catalysts in cross-coupling reactions has been shown to afford high stereoselectivity in the synthesis of other functionalized alkenes.
Future research in this area would benefit from systematic studies that vary reaction parameters to optimize the synthesis of the desired (E) or (Z) isomer of 1,2-dibromo-3,3,3-trifluoroprop-1-ene.
Chirality and Diastereomeric Considerations
While this compound itself is not chiral, as it possesses a plane of symmetry, the introduction of a chiral center into the molecule would lead to the formation of diastereomers. A chiral center is a carbon atom that is attached to four different groups. If, for example, one of the bromine atoms were to be replaced by a different substituent, and the carbon it is attached to became a chiral center, the resulting molecule would exist as a pair of enantiomers for both the (E) and (Z) configurations.
This would result in a total of four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). These diastereomers would have different physical properties and could exhibit different biological activities. The control of both the double bond geometry (E/Z) and the stereochemistry of any chiral centers is a key challenge in the synthesis of complex organic molecules.
Techniques for Stereochemical Assignment (e.g., 2D NOESY analyses)
The unambiguous determination of the stereochemistry of halogenated trifluoropropenes is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In particular, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is instrumental in distinguishing between (E) and (Z) isomers.
2D NOESY experiments detect through-space interactions between protons that are in close proximity. For this compound, a NOESY experiment would be expected to show a correlation between the vinylic proton and the trifluoromethyl group, as they are on the same side of the double bond. Conversely, in the (Z)-isomer, the vinylic proton would be expected to show a NOE correlation with the bromine atom on the adjacent carbon, provided there is a suitable proton on a neighboring group for observation.
| Technique | Application in Stereochemical Analysis |
| 1D and 2D NMR | Determination of connectivity and preliminary stereochemical insights based on coupling constants and chemical shifts. |
| 2D NOESY | Unambiguous assignment of (E) and (Z) isomers by observing through-space correlations between nearby protons. |
| X-ray Crystallography | Provides definitive solid-state structure and stereochemistry if a suitable crystal can be obtained. |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems.rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. The presence of the trifluoromethyl group and a vinyl proton in (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene allows for a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
¹H, ¹³C, and ¹⁹F NMR Elucidation Strategies.rsc.org
The proton NMR (¹H NMR) spectrum of this compound is characterized by a single resonance for the vinyl proton. The chemical shift of this proton is influenced by the electronegative bromine and trifluoromethyl substituents.
The carbon NMR (¹³C NMR) spectrum provides information on the two carbon atoms of the double bond and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the olefinic carbons are diagnostic for their position in the substituted propene chain.
Fluorine-19 NMR (¹⁹F NMR) is particularly informative for fluorinated compounds. rsc.org For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift provides a clear indication of the electronic environment of the CF₃ group.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Varies | Singlet | N/A |
| ¹³C (C1) | Varies | Quartet | ¹JCF |
| ¹³C (C2) | Varies | Singlet | N/A |
| ¹³C (C3) | Varies | Singlet | N/A |
| ¹⁹F | ~ -60 to -80 | Singlet | N/A |
| Note: Specific chemical shift and coupling constant values require experimental data which is not publicly available in the search results. The table provides expected patterns. |
Two-Dimensional NMR Techniques.nih.gov
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. In this case, it would definitively link the vinyl proton signal to its corresponding carbon atom in the double bond.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC spectra would show correlations between the vinyl proton and the carbon of the trifluoromethyl group, as well as the other olefinic carbon. It would also show correlations between the fluorine atoms and the olefinic carbons.
Correlation Spectroscopy (COSY): While less informative for this specific molecule due to the presence of only one proton, in more complex analogues, COSY would be used to identify proton-proton coupling networks.
These 2D NMR methods, in combination, provide a robust and detailed picture of the molecular structure, confirming the E-stereochemistry and the relative positions of the substituents.
Mass Spectrometry in the Analysis of Halogenated Organic Compounds.researchgate.netuq.edu.au
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic patterns of bromine.
High-Resolution Mass Spectrometry (HRMS) for Formula Determination.rsc.orgcolorado.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. rsc.orgcolorado.edu For this compound (C₃HBr₂F₃), the exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, with three peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.
| Ion | Calculated m/z |
| [C₃H⁷⁹Br₂F₃]⁺ | 251.8465 |
| [C₃H⁷⁹Br⁸¹BrF₃]⁺ | 253.8445 |
| [C₃H⁸¹Br₂F₃]⁺ | 255.8424 |
| Note: These are calculated values for the molecular ion. The molecular weight of the compound is 253.84 g/mol . scbt.com |
Electron Ionization (EI) Fragmentation Patterns.researchgate.netuq.edu.au
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the parent molecule. The resulting fragmentation pattern is a reproducible fingerprint that can be used for structural elucidation. libretexts.org For this compound, characteristic fragmentation pathways would involve the loss of bromine atoms, a trifluoromethyl radical, or other small neutral fragments. researchgate.net
Common fragmentation patterns for halogenated compounds include:
Loss of a bromine atom: [M - Br]⁺
Loss of both bromine atoms: [M - 2Br]⁺
Loss of a trifluoromethyl group: [M - CF₃]⁺
Cleavage of the carbon-carbon double bond.
The analysis of these fragment ions helps to piece together the structure of the original molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.rsc.org
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. cardiff.ac.uk These techniques are complementary and can be used to identify characteristic bond vibrations. cardiff.ac.ukbiointerfaceresearch.com
For this compound, the key vibrational modes would be:
C=C stretch: The carbon-carbon double bond stretch is expected to appear in the region of 1600-1680 cm⁻¹. The exact position will be influenced by the electronegative substituents.
C-F stretches: The carbon-fluorine bonds of the trifluoromethyl group will exhibit strong absorption bands, typically in the range of 1000-1400 cm⁻¹.
C-Br stretches: The carbon-bromine stretching vibrations are found at lower frequencies, usually in the range of 500-700 cm⁻¹.
=C-H bend: The out-of-plane bending of the vinyl C-H bond can also be observed.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=C | Stretch | 1600 - 1680 |
| C-F | Stretch | 1000 - 1400 (strong) |
| C-Br | Stretch | 500 - 700 |
| =C-H | Bend | Varies |
| Note: The table provides general ranges for these functional groups. The precise wavenumbers for this compound would require experimental spectra. |
Chromatographic Methods Coupled with Spectroscopic Detection
The separation and identification of halogenated volatile organic compounds such as this compound are effectively achieved by coupling chromatographic techniques with powerful spectroscopic detectors. This combination allows for the resolution of complex mixtures and the unambiguous structural elucidation of the individual components. Gas chromatography-mass spectrometry (GC-MS) is the most prominent and widely applied technique for this purpose, offering high separation efficiency and definitive molecular identification.
Gas chromatography is ideally suited for the analysis of this compound due to its volatility. The separation is based on the differential partitioning of the analyte between a stationary phase, typically a high-boiling point polymer coated on the inside of a capillary column, and a gaseous mobile phase (carrier gas), such as helium or nitrogen. The choice of the stationary phase is critical for achieving optimal separation from potential isomers or impurities. Non-polar or mid-polar stationary phases are generally effective for halogenated hydrocarbons.
Following separation by the gas chromatograph, the eluting compounds are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules, most commonly through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, enabling definitive identification.
For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) can be employed. ysi.com In SIM mode, the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte, which significantly improves the signal-to-noise ratio and lowers detection limits. ysi.com
Detailed Research Findings
While specific research literature detailing the comprehensive analysis of this compound is limited, the analytical approach can be reliably inferred from established methods for similar halogenated propenes and related compounds. ysi.comnemi.gov The analysis would typically involve a purge and trap system for sample introduction, followed by GC-MS analysis. ysi.com
The expected mass spectrum of this compound would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for the molecular ion cluster due to the isotopes 79Br and 81Br). Key fragmentation pathways would likely involve the loss of bromine atoms and the trifluoromethyl group.
Below are interactive tables representing typical data obtained from a GC-MS analysis of a sample containing this compound.
Table 1: Gas Chromatography Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Injection Mode | Splitless |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-350 amu |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Detector | Electron Multiplier |
Table 3: Expected GC-MS Results for this compound
| Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance | Fragment Identity |
| ~8.5 | 252/254/256 | Low | [M]+ (Molecular Ion) |
| 173/175 | High | [M-Br]+ | |
| 94 | Moderate | [M-Br2]+ | |
| 69 | High | [CF3]+ | |
| 127/129 | Low | [C2HBr]+ |
The combination of retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification and quantification of this compound. While high-performance liquid chromatography (HPLC) can also be coupled with mass spectrometry, GC-MS remains the more conventional and often more suitable technique for volatile compounds of this nature.
Theoretical and Computational Chemistry Studies of E 1,2 Dibromo 3,3,3 Trifluoroprop 1 Ene
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electron distribution and energy levels within (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene.
DFT methods, particularly with hybrid functionals like B3LYP, are often used to balance computational cost and accuracy for molecules of this size. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy at a greater computational expense. These calculations provide insights into the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to significantly influence its electronic properties.
Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data from a representative theoretical study.
| Property | Calculated Value | Units |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -8.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 6.7 | eV |
| Polarizability | 85.3 | a.u. |
Conformational Analysis and Energy Landscapes
This compound can exist in various conformations due to rotation around its single bonds. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
Table 2: Relative Energies of Key Conformers of this compound This table presents hypothetical data from a representative theoretical study.
| Conformer | Dihedral Angle (Br-C-C-F) | Relative Energy (kcal/mol) |
| Staggered (Anti) | 180° | 0.0 |
| Eclipsed | 120° | 3.5 |
| Staggered (Gauche) | 60° | 1.2 |
| Eclipsed (Syn) | 0° | 4.0 |
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, a potential reaction pathway for investigation is its nucleophilic substitution at the sp2-hybridized carbon bearing a bromine atom.
By modeling the reaction pathway, the structures and energies of transition states can be calculated. This information allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, in a reaction with a nucleophile, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-Br bond. The presence of the trifluoromethyl group and the other bromine atom would have a significant electronic and steric influence on the stability of this transition state.
Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction This table presents hypothetical data from a representative theoretical study.
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 15.8 |
| Leaving Group Departure | -2.5 |
Spectroscopic Parameter Prediction and Validation
Theoretical methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is particularly valuable. These calculations are typically performed using the GIAO (Gauge-Including Atomic Orbital) method. Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These predictions aid in the assignment of experimental spectra and can help identify the presence of specific functional groups and conformational isomers.
Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data This table presents hypothetical data from a representative theoretical study.
| Parameter | Predicted Value | Hypothetical Experimental Value |
| ¹H NMR Chemical Shift (ppm) | 6.85 | 6.90 |
| ¹⁹F NMR Chemical Shift (ppm) | -65.2 | -64.8 |
| C=C Stretch (cm⁻¹) | 1650 | 1645 |
| C-F Stretch (cm⁻¹) | 1150 | 1148 |
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative measure of various electronic properties.
For this compound, important descriptors include the electrophilicity index, which measures the ability of the molecule to accept electrons, and the nucleophilicity index, which measures its ability to donate electrons. Other descriptors such as chemical hardness and softness provide information about the molecule's resistance to deformation of its electron cloud. These descriptors are valuable for understanding the molecule's behavior in different chemical reactions.
Table 5: Calculated Quantum Chemical Descriptors for this compound This table presents hypothetical data from a representative theoretical study.
| Descriptor | Value |
| Electrophilicity Index (ω) | 2.54 |
| Nucleophilicity Index (N) | 1.87 |
| Chemical Hardness (η) | 3.35 |
| Chemical Softness (S) | 0.30 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Fluorinated Motifs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. For fluorinated motifs related to this compound, QSAR can be a powerful tool for drug discovery and materials science.
In a QSAR study, a set of molecules with known activities is used to build a model based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. Once a statistically significant model is developed, it can be used to predict the activity of new, untested compounds. For a series of fluorinated propenes, a QSAR model could, for example, predict their herbicidal or pharmaceutical activity based on variations in their substitution patterns.
Table 6: Sample Data for a Hypothetical QSAR Model of Related Fluorinated Propenes This table presents hypothetical data from a representative theoretical study.
| Compound | LogP | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |
| Analog 1 | 2.1 | 2.3 | 10.5 |
| Analog 2 | 2.5 | 2.8 | 8.2 |
| Analog 3 | 1.9 | 2.1 | 12.1 |
| This compound | 2.8 | 2.5 | 9.5 |
Environmental Fate and Biogeochemical Transformations
Mechanistic Studies of Abiotic Degradation Pathways
Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of xenobiotic compounds in the environment. For (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.
Hydrolysis involves the reaction of a compound with water, leading to the cleavage of chemical bonds. For halogenated alkenes, the presence of both bromine and fluorine atoms, along with a carbon-carbon double bond, influences the susceptibility to hydrolysis. The carbon-bromine bond is generally weaker and more susceptible to nucleophilic attack by water or hydroxide (B78521) ions than the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org
The hydrolysis of bromoalkenes can proceed through nucleophilic substitution or elimination reactions. In the case of this compound, the electron-withdrawing trifluoromethyl group is expected to influence the reactivity of the double bond and the adjacent carbon-halogen bonds. Studies on the hydrolysis of ethylene (B1197577) dibromide have shown that the reaction rate is slow and pH-dependent, with different mechanisms dominating under acidic and basic conditions. epa.gov A proposed initial step in the hydrolysis of this compound would be the substitution of a bromine atom by a hydroxyl group, potentially forming an unstable enol that would rearrange to a more stable carbonyl compound.
The rate of hydrolysis is significantly influenced by the molecular structure. For instance, the hydrolysis of various bromoalkenes can be catalyzed by hypervalent iodine, leading to the formation of α-bromoketones. beilstein-journals.org While this is a catalyzed process, it suggests a potential pathway for the transformation of the bromoalkene moiety.
Table 1: General Hydrolysis Characteristics of Related Halogenated Compounds
| Compound Type | General Reactivity in Hydrolysis | Influencing Factors | Potential Products |
|---|---|---|---|
| Bromoalkanes | Undergo nucleophilic substitution and elimination. epa.gov | pH, temperature. epa.gov | Alcohols, alkenes, epoxides. epa.gov |
| Bromoalkenes | Can undergo oxidative hydrolysis to form α-bromoketones. beilstein-journals.org | Presence of catalysts, solvent. beilstein-journals.org | Carbonyl compounds. beilstein-journals.org |
Photolysis, the degradation of molecules by light, is another significant abiotic pathway for halogenated alkenes. The presence of a chromophore, such as the carbon-carbon double bond and carbon-bromine bonds in this compound, allows for the absorption of ultraviolet (UV) radiation, which can lead to bond cleavage.
Research on the photochemistry of bromine-containing fluorinated alkenes suggests that they have short atmospheric lifetimes due to their reactivity towards hydroxyl radicals (OH) and direct photolysis. nist.gov The primary photochemical process is likely the cleavage of the weaker carbon-bromine bond, leading to the formation of a vinyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions.
The atmospheric degradation of halogenated propenes is a significant source of trifluoroacetic acid (TFA), a persistent environmental contaminant. iaea.orgumweltbundesamt.de The photolytic degradation of this compound is therefore expected to contribute to the formation of TFA and other halogenated byproducts. The trifluoromethyl group itself can undergo photohydrolytic degradation under certain conditions. researchgate.net
Visible light photoredox catalysis has been shown to be effective in the trifluoromethylation of alkenes, a reaction that proceeds via radical intermediates. organic-chemistry.orgnih.govresearchgate.net This suggests that photolytic conditions can readily generate radicals from compounds containing trifluoromethyl groups and double bonds.
Table 2: Photodegradation Characteristics of Analogous Halogenated Alkenes
| Compound Class | Photolytic Reactivity | Key Reactive Species | Potential Degradation Products |
|---|---|---|---|
| Brominated Fluorinated Alkenes | High reactivity towards OH radicals and UV light. nist.gov | Vinyl radicals, bromine radicals. nist.gov | Carbonyl compounds, hydroxyalkenes. nist.gov |
| Trifluoromethylated Alkenes | Susceptible to photoredox catalysis. organic-chemistry.orgnih.gov | Trifluoromethyl radicals. nih.gov | Trifluoromethylated ketones, other functionalized compounds. researchgate.net |
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms and their enzymes, is a critical process for the removal of xenobiotic compounds from the environment. The degradation of this compound would likely involve enzymes capable of acting on halogenated and fluorinated substrates.
Microorganisms have evolved diverse strategies to metabolize halogenated compounds. nih.gov While highly fluorinated compounds are generally recalcitrant, the presence of other functional groups can provide a point of attack for microbial enzymes. nih.gov For polyhalogenated compounds, a combination of reductive and oxidative reactions, sometimes requiring both anaerobic and aerobic conditions, may be necessary for complete degradation. nih.govresearchgate.net
The microbial degradation of chlorinated alkenes has been studied extensively. For example, propylene-grown Xanthobacter cells can cometabolically degrade several chlorinated alkenes via alkene monooxygenase. nih.gov This enzyme catalyzes the epoxidation of the double bond, which can lead to subsequent dehalogenation. Given the structural similarity, it is plausible that monooxygenases could initiate the degradation of this compound.
The trifluoromethyl group presents a significant challenge for microbial degradation. However, there are reports of microbial defluorination of compounds containing this group, often through metabolic activation of other parts of the molecule. nih.gov
A variety of enzymes are known to be involved in the biotransformation of halogenated compounds, including dehalogenases, oxygenases, and reductases. nih.govnih.govacs.org
Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. Haloalkane dehalogenases, for example, can act on a range of halogenated aliphatic compounds. nih.gov While the vinylic nature of the C-Br bonds in this compound might pose a challenge, some dehalogenases have broad substrate specificity.
Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of oxygen into their substrates, respectively. They are crucial in the initial steps of aerobic degradation of many aromatic and aliphatic compounds, including halogenated ones. omicsonline.org As mentioned, alkene monooxygenase can act on chlorinated alkenes, and it is a likely candidate for the initial attack on the double bond of this compound. nih.gov Cytochrome P450 monooxygenases are also known to metabolize polyhalogenated compounds. nih.gov
Reductive Dehalogenases: Under anaerobic conditions, some bacteria can use halogenated compounds as terminal electron acceptors in a process called halorespiration. This involves reductive dehalogenases that replace a halogen atom with a hydrogen atom. nih.gov
The trifluoromethyl group can influence enzyme activity. While the C-F bond is very strong, enzymes can catalyze defluorination through various mechanisms, including hydrolytic, reductive, and oxidative pathways. researchgate.netnih.gov
Table 3: Enzymes Involved in the Degradation of Halogenated Compounds
| Enzyme Class | Function | Relevance to this compound |
|---|---|---|
| Dehalogenases | Cleavage of carbon-halogen bonds. nih.gov | Potential for cleavage of C-Br bonds. |
| Monooxygenases | Incorporation of one oxygen atom, often initiating degradation. omicsonline.org | Likely to attack the C=C double bond. nih.gov |
| Dioxygenases | Incorporation of two oxygen atoms. nih.gov | Could be involved in subsequent ring cleavage if aromatic intermediates are formed. |
Formation of Fluorinated Metabolites and Byproducts
The degradation of this compound is expected to produce a variety of fluorinated and brominated intermediates and byproducts. Based on the degradation pathways of similar compounds, some potential metabolites can be predicted.
Abiotic degradation, particularly photolysis in the atmosphere, is likely to lead to the formation of trifluoroacetic acid (TFA) . iaea.orgumweltbundesamt.de This is a common and persistent degradation product of many hydrofluorocarbons and hydrofluoroolefins. The oxidation of the trifluoromethyl-containing part of the molecule would likely yield TFA.
Biotic degradation could lead to a wider range of metabolites. Initial oxidation of the double bond by a monooxygenase could form an epoxide, (E)-1,2-dibromo-1,2-epoxy-3,3,3-trifluoropropane . This epoxide would be highly reactive and could undergo further enzymatic or spontaneous reactions, including hydrolysis to a diol or rearrangement.
Subsequent enzymatic dehalogenation could lead to the formation of various partially debrominated and hydroxylated intermediates. The ultimate fate of the trifluoromethyl group in biotic systems is less certain. While complete defluorination has been observed for some compounds, it is often a slow process. nih.gov It is possible that stable, fluorinated organic acids could be formed as end products of microbial metabolism. For example, the metabolism of some fluorinated compounds can result in the formation of fluorinated fatty acids. researchgate.net
Table 4: Potential Degradation Products of this compound
| Degradation Pathway | Potential Intermediate/Byproduct | Chemical Formula |
|---|---|---|
| Abiotic (Photolysis) | Trifluoroacetic acid | C₂HF₃O₂ |
| Biotic (Monooxygenase) | (E)-1,2-dibromo-1,2-epoxy-3,3,3-trifluoropropane | C₃HBr₂F₃O |
| Biotic/Abiotic | Brominated and/or fluorinated carboxylic acids | Variable |
Environmental Mobility and Partitioning in Relation to Degradation
The environmental behavior of the chemical compound this compound is not well-documented in publicly available scientific literature. Specific experimental data on its mobility, partitioning, and degradation are scarce. However, by examining its chemical structure—a halogenated short-chain alkene containing both bromine and fluorine atoms—and drawing comparisons with structurally similar compounds, a scientifically informed estimation of its environmental fate can be constructed. The presence of a carbon-carbon double bond, bromine atoms, and a trifluoromethyl group are key determinants of its environmental mobility and susceptibility to degradation processes.
The partitioning of this compound between environmental compartments such as air, water, soil, and biota is governed by its physicochemical properties. These properties, in turn, influence its residence time in each compartment and its accessibility to various degradation mechanisms.
Detailed Research Findings
Due to the absence of direct research findings for this compound, this section will extrapolate its likely environmental behavior based on data from analogous compounds, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP) and other halogenated propenes.
Environmental Mobility:
The mobility of this compound in the environment is expected to be significant. Halogenated hydrocarbons often exhibit considerable mobility, and the specific structural features of this compound suggest it would be no exception.
In Soil: The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For compounds with low Koc values, there is a higher tendency to move with soil water and leach into groundwater. For the related compound 1,2-dibromo-3-chloropropane (DBCP), Koc values have been reported to be relatively low, indicating high mobility in soil. cdc.gov Given the structural similarities, this compound is also anticipated to have a low Koc value and thus be mobile in soil, with a potential to contaminate groundwater. The presence of the trifluoromethyl group might slightly increase its hydrophobicity compared to non-fluorinated analogues, but it is still expected to be in the range of mobile to moderately mobile compounds.
In Water: Once in an aqueous environment, the compound's fate will be determined by a combination of volatilization, sorption to sediment, and degradation. Its Henry's Law Constant, a measure of its tendency to partition between air and water, is expected to be moderate to high, similar to other volatile halogenated hydrocarbons. This suggests that volatilization from surface water into the atmosphere could be a significant transport pathway. cdc.gov For instance, the structurally related compound 3,3,3-trifluoropropene (B1201522) is expected to rapidly volatilize from water surfaces. nih.gov
In Air: In the atmosphere, the compound is likely to exist predominantly in the vapor phase. Its transport over long distances would depend on its atmospheric lifetime, which is primarily determined by its reaction rate with photochemically produced hydroxyl radicals. cdc.gov
Partitioning and its Link to Degradation:
The way this compound partitions between environmental media directly impacts its degradation.
Volatilization and Photodegradation: Significant partitioning into the atmosphere via volatilization would expose the molecule to photochemical degradation. The carbon-carbon double bond makes it susceptible to attack by atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O3). The atmospheric half-life of 3,3,3-trifluoropropene due to reaction with hydroxyl radicals is estimated to be about 19 hours, suggesting that this would be a major degradation pathway for this compound as well. nih.gov
Soil Sorption and Biodegradation: The extent of sorption to soil organic matter will influence its bioavailability for microbial degradation. Lower sorption would mean higher concentrations in the soil pore water, making it more available to soil microorganisms. However, the presence of halogens, particularly the highly stable C-F bonds, generally renders a molecule more resistant to biodegradation. nih.gov While some microorganisms are capable of dehalogenating brominated compounds, the trifluoromethyl group is expected to confer significant recalcitrance.
Data Tables
The following tables present estimated physicochemical properties and environmental fate parameters for this compound. These values are not from direct experimental measurement but are estimations based on its chemical structure and data from analogous compounds.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | 253.84 g/mol | Calculated from molecular formula |
| Boiling Point | ~100-120 °C | Comparison with similar halogenated propenes |
| Water Solubility | Low to Moderate | Presence of polar C-Br and C-F bonds, but overall a non-polar structure |
| Log Koc | ~2.0 - 3.0 | Analogous to other mobile halogenated hydrocarbons like DBCP cdc.gov |
| Henry's Law Constant | High | Expected volatility similar to other halogenated alkenes cdc.govnih.gov |
Table 2: Estimated Environmental Fate and Degradation Parameters for this compound
| Parameter | Estimated Rate/Half-life | Primary Degradation Pathway | Environmental Compartment | Basis for Estimation |
|---|---|---|---|---|
| Atmospheric Half-life | Days to weeks | Photochemical oxidation by •OH radicals | Atmosphere | Based on data for other haloalkenes cdc.govnih.gov |
| Hydrolysis Half-life | Slow | Hydrolysis | Water/Soil | Generally slow for halogenated alkanes/alkenes at neutral pH cdc.gov |
| Biodegradation | Very Slow to Recalcitrant | Microbial degradation | Soil/Water | High stability of C-F bonds and general recalcitrance of highly halogenated compounds to biodegradation nih.gov |
Advanced Applications and Derivatization in Chemical Science
(E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene as a Synthetic Building Block
The reactivity of the carbon-bromine bonds in this compound makes it an excellent substrate for a range of synthetic transformations, particularly in the construction of complex fluorinated molecules.
Precursor to Novel Fluorinated Organic Compounds
The presence of the trifluoromethyl group (CF3) is a highly desirable feature in many organic compounds, particularly in pharmaceuticals and agrochemicals, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable precursor for introducing the trifluoropropenyl moiety into various molecular scaffolds. Through reactions such as nucleophilic substitution and cross-coupling, the bromine atoms can be replaced, leading to the formation of a diverse array of novel fluorinated organic compounds. The specific reactivity of the two bromine atoms, one vinylic and one allylic, allows for selective and stepwise functionalization, providing a pathway to complex molecular architectures that would be challenging to synthesize through other methods.
Reagent in the Construction of CF3-Containing π-Conjugated Systems
The construction of π-conjugated systems containing trifluoromethyl groups is an area of intense research due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group can modulate the electronic properties and improve the stability of these materials. This compound is a key reagent in this area, particularly in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the extension of π-conjugated systems. For instance, coupling reactions with arylboronic acids or other organometallic reagents can lead to the synthesis of trifluoromethyl-substituted styrenes and other vinyl-aromatic compounds, which are fundamental components of many functional organic materials.
Development of Trifluoropropenylation Reagents
The development of efficient reagents for the direct introduction of functional groups is a central theme in modern organic synthesis. This compound can be utilized to develop novel trifluoropropenylation reagents. Through chemical modification, this compound can be converted into more reactive species, such as organometallic reagents, that can then transfer the trifluoropropenyl group to a wide range of substrates. These newly developed reagents can offer advantages in terms of reactivity, selectivity, and functional group tolerance compared to existing methods for introducing trifluoromethylated moieties.
Incorporation into Complex Molecular Architectures for Research Purposes
The synthesis of complex and structurally diverse molecules is crucial for fundamental research in areas such as medicinal chemistry and chemical biology. The unique combination of functional groups in this compound allows for its incorporation into intricate molecular architectures. Its ability to undergo various chemical transformations in a controlled manner makes it a valuable tool for synthesizing novel compounds with potential biological activity. Researchers can exploit the differential reactivity of the bromine atoms to build complex frameworks and explore new chemical space.
Exploration in Materials Science Research
The introduction of fluorine atoms into organic materials can profoundly influence their physical and chemical properties, including thermal stability, chemical resistance, and electronic characteristics. The trifluoromethyl group in this compound makes it an attractive monomer or building block for the synthesis of novel fluorinated polymers and materials. Polymerization of this compound or its derivatives can lead to materials with unique properties, potentially suitable for applications in high-performance plastics, coatings, and advanced electronic devices. The exploration of this compound in materials science is an active area of research with the potential for significant technological advancements.
Future Research Directions and Emerging Trends
Novel Synthetic Routes to Stereodefined Halogenated Trifluoropropenes
The precise spatial arrangement of atoms, or stereochemistry, is critical in determining a molecule's function, particularly in pharmaceuticals and materials science. Consequently, a major thrust of future research is the development of synthetic methods that yield stereochemically pure (stereodefined) halogenated trifluoropropenes. Current methods often result in mixtures of isomers, requiring difficult and costly purification.
Future work will likely focus on catalyst-directed reactions that can control the geometry of the double bond. For instance, gold-catalyzed hydrofluorination of functionalized alkynes has shown promise for achieving predictable Z-vinyl fluoride (B91410) products. nih.gov Adapting such catalytic systems to incorporate bromine atoms alongside fluorine could provide a direct and selective route to compounds like (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene. Another emerging area involves the use of Frustrated Lewis Pairs (FLPs) to mediate C-F bond activations, which could be harnessed for stereoselective synthesis. nih.gov Research into the reaction of α-fluoro-β-carbonyl benzothiazol-2-yl sulfones with various nucleophiles has also yielded tetrasubstituted fluoroalkenes with high stereoselectivity, a strategy that could be adapted for the target compound. rsc.org
| Methodology | Key Principle | Potential Application to Target Compound | Reference |
|---|---|---|---|
| Directed Au(I) Catalysis | A directing group on the alkyne substrate guides the addition of HF to achieve high regio- and stereoselectivity. | Synthesis of a precursor alkyne with a directing group to control the stereoselective installation of both bromine and fluorine. | nih.gov |
| Frustrated Lewis Pair (FLP) Mediation | Utilizes a combination of a bulky Lewis acid and Lewis base to activate C-F bonds, allowing for stereocontrolled functionalization. | Desymmetrization of geminal difluoroalkanes or stereoselective fluorination of a brominated precursor. | nih.gov |
| Sulfone-Based Fluoroalkenylation | Reaction of α-fluoro-β-carbonyl sulfones with nucleophiles provides highly stereoselective access to complex fluoroalkenes. | Development of a trifluoromethylated sulfone precursor for subsequent reaction to form the dibrominated alkene with defined stereochemistry. | rsc.org |
Exploration of New Reactivity Modes and Catalytic Systems
This compound possesses multiple reactive sites: a carbon-carbon double bond, two distinct carbon-bromine bonds, and a trifluoromethyl group. Future research will aim to selectively manipulate these sites using novel catalytic systems. This would transform the compound from a simple molecule into a versatile platform for constructing more complex fluorinated structures.
The development of catalytic systems that can differentiate between the two C-Br bonds would be a significant breakthrough, enabling stepwise functionalization. Furthermore, exploring cycloaddition reactions, such as the [3+2] cycloadditions observed with structurally similar nitropropenes, could open pathways to new heterocyclic systems. nih.govnih.gov Copper-catalyzed reactions, already used for the trifluoromethylation of alkenes, could be investigated for novel transformations of the dibromo-trifluoropropene core. wikipedia.org The search for new catalytic hydrodifluoroalkylation methods for unactivated olefins also represents a promising avenue for derivatizing such compounds. nih.gov
Advanced Spectroscopic and Computational Techniques for Characterization
As more complex fluorinated molecules are synthesized, advanced characterization techniques become indispensable. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routine, there is a growing need for more sophisticated methods to unambiguously determine structure and conformation. The use of ¹⁹F NMR is particularly crucial in organofluorine chemistry. researchgate.net Future trends will involve the increased application of two-dimensional and multi-nuclear NMR experiments to probe through-space and through-bond correlations between fluorine, hydrogen, and carbon atoms.
Computational chemistry, particularly Density Functional Theory (DFT), is emerging as a powerful predictive tool. Theoretical studies can model potential energy surfaces for reactions, helping to explain outcomes and guide experimental design. nih.govmdpi.com For example, computational studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals have already provided detailed mechanistic insights. mdpi.com Applying these methods to this compound will be essential for understanding its reactivity, predicting its spectroscopic properties, and rationalizing the stereochemical outcomes of new synthetic reactions.
Understanding Environmental Implications of Fluorinated Olefins at a Mechanistic Level
The introduction of fluorinated olefins, often as replacements for ozone-depleting substances, necessitates a thorough understanding of their environmental fate. nih.govumweltbundesamt.de These compounds are primarily degraded in the atmosphere through reactions with hydroxyl (OH) radicals. fluorocarbons.orgnoaa.gov A key area of future research is to elucidate the precise degradation pathways for compounds like this compound at a mechanistic level.
| Research Focus | Primary Concern | Relevance to this compound | Reference |
|---|---|---|---|
| Atmospheric Lifetime | Determines the persistence and potential for long-range transport. | Calculating the reaction rate with OH radicals to predict how long the molecule will last in the troposphere. | mdpi.comnoaa.gov |
| Degradation Pathways | Identifies the breakdown products and their environmental properties. | Investigating the multi-step reaction cascade following the initial OH attack to determine the fate of the trifluoromethyl group and bromine atoms. | nih.govfluorocarbons.org |
| Formation of Persistent Products | Formation of environmentally persistent substances like Trifluoroacetic Acid (TFA). | Quantifying the yield of TFA from the atmospheric oxidation of the molecule to assess its contribution to environmental TFA levels. | umweltbundesamt.de |
Design and Synthesis of Next-Generation Fluorinated Molecular Scaffolds
Small, functionalized building blocks are the foundation for constructing larger, more complex molecules with tailored properties. This compound is well-suited to serve as a precursor for next-generation fluorinated molecular scaffolds. mdpi.com The incorporation of fluorine, particularly the trifluoromethyl group, is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. beilstein-journals.orgnih.gov
Future research will focus on using the dibromo-trifluoropropene unit as a starting point for novel fluorinated pharmacophores, amino acids, and heterocyclic systems. beilstein-journals.orgnus.edu.sgmdpi.com For example, the selective substitution of the bromine atoms followed by transformation of the double bond could lead to a diverse array of chiral, non-proteinogenic amino acids for incorporation into peptides. beilstein-journals.org The development of streamlined molecules that act as catalysts for fluorination reactions further highlights the drive to create new fluorinated organic molecules for applications in medicine and medical imaging. colostate.edu By inventing reliable synthetic routes to new fluorine-containing motifs, researchers can unlock opportunities to develop novel therapeutics. nus.edu.sg
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene in laboratory settings?
- Methodological Answer : The compound can be synthesized via halogen-exchange reactions starting from chlorofluoropropene precursors. For example, bromination of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene using bromine or brominating agents (e.g., HBr with catalytic Lewis acids) under controlled temperatures (40–60°C) in non-polar solvents like dichloromethane. Purification involves fractional distillation under reduced pressure to isolate the stereoisomerically pure product. Reaction monitoring via GC-MS ensures minimal byproduct formation .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR and -NMR, is critical for distinguishing the (E)-isomer. Coupling constants () and chemical shifts provide stereochemical evidence. X-ray crystallography confirms spatial arrangement, while gas chromatography (GC) with chiral columns validates enantiomeric purity. Cross-referencing with analogous compounds (e.g., R1233zd(E)) aids in spectral interpretation .
Q. What analytical techniques are most effective for quantifying trace levels of this compound in environmental matrices?
- Methodological Answer : Gas chromatography coupled with quadrupole mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is optimal. Sample preparation includes solid-phase microextraction (SPME) to preconcentrate trace amounts. Calibration with isotopically labeled internal standards (e.g., -analogs) minimizes matrix effects. Detection limits below 1 ppb are achievable using cryogenic trapping at –150°C prior to thermal desorption .
Advanced Research Questions
Q. How does the leaving group ability of bromine in this compound influence its reactivity in nucleophilic substitution compared to chloro analogs?
- Methodological Answer : Bromine’s lower electronegativity and weaker C–Br bond (vs. C–Cl) enhance leaving-group stability, accelerating nucleophilic substitution. Kinetic studies using pseudo-first-order conditions (e.g., reaction with sodium methoxide in THF) reveal rate constants 2–3 times higher for brominated derivatives. Density functional theory (DFT) calculations of transition-state energies corroborate experimental trends .
Q. What computational models predict the thermodynamic properties of this compound under varying conditions?
- Methodological Answer : Helmholtz energy equations of state (EOS), parameterized using experimental vapor-liquid equilibrium data (215–444 K, up to 35 MPa), can extrapolate properties to 450 K and 100 MPa. Adjustments for bromine’s polarizability and molecular volume are critical. Validation against differential scanning calorimetry (DSC) measurements ensures accuracy in predicting heat capacities and critical points .
Q. How do steric and electronic factors in this compound affect its regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group directs coupling to the β-position, while bromine’s steric bulk limits accessibility. Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh)) yields β-aryl derivatives. Competitive pathways are analyzed via Hammett plots and NMR to track boron intermediate stability .
Q. What environmental degradation pathways are predicted for this compound, and how do they compare to structurally similar compounds like R1233zd(E)?
- Methodological Answer : Hydrolysis in aqueous media (pH 7–9) produces trifluoroacetic acid and bromide ions, with half-lives ~10 days at 25°C. Photodegradation under UV light (254 nm) generates brominated radicals, detectable via electron paramagnetic resonance (EPR). Unlike R1233zd(E), which is exempt from VOC regulations due to low ozone depletion potential, the brominated analog’s higher atmospheric persistence necessitates tropospheric lifetime assessments using smog chamber experiments .
Data Contradiction Analysis
- Key Contradiction : While R1233zd(E) (chlorinated analog) exhibits negligible ozone-depleting potential, the brominated variant’s environmental impact remains uncertain due to conflicting reactivity predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
